molecular formula C12H13N B15248754 1-(2-Ethynylphenyl)cyclobutanamine

1-(2-Ethynylphenyl)cyclobutanamine

Cat. No.: B15248754
M. Wt: 171.24 g/mol
InChI Key: SPNKVQFFHPIQKG-UHFFFAOYSA-N
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Description

1-(2-Ethynylphenyl)cyclobutanamine is a cyclobutanamine derivative characterized by a cyclobutane ring substituted with an ethynylphenyl group at the 2-position.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-ethynylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H13N/c1-2-10-6-3-4-7-11(10)12(13)8-5-9-12/h1,3-4,6-7H,5,8-9,13H2

InChI Key

SPNKVQFFHPIQKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2(CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)cyclobutanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of more robust catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethynylphenyl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Ethynylphenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclobutanamine derivatives differ primarily in their substituents, which significantly affect their chemical behavior and applications. Key analogs include:

Compound Name Substituent Molecular Formula Key Features
1-(2-Ethynylphenyl)cyclobutanamine 2-Ethynylphenyl C₁₂H₁₃N Ethynyl group confers rigidity; potential for click chemistry applications.
1-(3,4-Dimethoxyphenyl)cyclobutanamine 3,4-Dimethoxyphenyl C₁₂H₁₇NO₂ Electron-donating methoxy groups; sedative/hypnotic properties .
1-(Trifluoromethyl)cyclobutanamine Trifluoromethyl C₅H₈F₃N Electron-withdrawing CF₃ group; used in cannabinoid receptor modulators .
1-(4-Chlorophenyl)cyclobutanemethanamine 4-Chlorophenyl C₁₁H₁₄ClN Chlorine substituent; research chemical with acute toxicity potential .

Physicochemical Properties

  • 1-(3,4-Dimethoxyphenyl)cyclobutanamine: White crystalline solid; soluble in ethanol and dimethylformamide (DMF) .
  • 1-(Trifluoromethyl)cyclobutanamine : Synthesized via carbamate formation and HCl treatment; stable under controlled storage (2–8°C) .
  • This compound : Predicted lower solubility in polar solvents due to hydrophobic ethynyl group; stability may require inert storage conditions.

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